N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine is a complex organic compound that features a combination of piperidine, furan, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the piperidine derivative, followed by the introduction of the furan and pyridine groups through various coupling reactions. Common synthetic methods include:
Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between boronic acids and halides.
Nucleophilic Substitution: This reaction involves the substitution of a leaving group by a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) for coupling reactions, acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine is unique due to its specific combination of piperidine, furan, and pyridine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(5-methylfuran-2-yl)-N-(pyridin-3-ylmethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O/c1-21(26-10-9-22(2)30-26)11-15-28(20-24-6-5-14-27-18-24)19-23-12-16-29(17-13-23)25-7-3-4-8-25/h5-6,9-10,14,18,21,23,25H,3-4,7-8,11-13,15-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOODRKMORJSIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN(CC2CCN(CC2)C3CCCC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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